3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-Allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thieno[2,3-d]pyrimidinone family and exhibits a variety of interesting chemical and biological properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have also been studied for their neuroprotective and anti-inflammatory activity .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on the specific compound and its targets. Some compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells . This can lead to anti-inflammatory effects.
Biochemical Pathways
The biochemical pathways affected by pyrimidine derivatives can also vary. Some compounds have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Pharmacokinetics
Similar compounds have been evaluated for their cell viability, anti-neuroinflammatory activity, and neuroprotective effects .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For similar compounds, the results have included neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other thieno[2,3-d]pyrimidinones. Similar compounds include:
3-Allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: This compound is structurally similar but lacks the methyl group at the 6-position.
3-Allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: This compound has a different substituent on the phenyl ring, leading to different biological activities.
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-4-9-19-16(20)14-13(10(2)23-15(14)18-17(19)22)11-5-7-12(21-3)8-6-11/h4-8H,1,9H2,2-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCVXSAFKVDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC=C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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